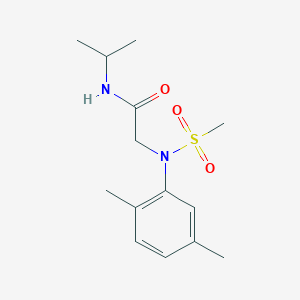
5-(4-bromophenyl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as BBTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBTT is a member of the triazole family of compounds, which have been shown to possess a wide range of pharmacological activities.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound 5-(4-bromophenyl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been extensively researched for their antibacterial properties. Studies have shown that these compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains. This includes novel N2-hydroxymethyl and N2-aminomethyl derivatives showing promising results in combating various bacterial infections (Plech et al., 2011). Furthermore, various S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties have also demonstrated potential antibacterial effects (Bărbuceanu et al., 2009).
Spectroscopic Properties and Crystal Structure
The spectroscopic properties and crystal structure of 5-(4-bromophenyl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been a subject of research to understand its molecular structure and stability. Studies involving X-ray diffraction experiments have been conducted to ascertain the compound's crystal structure and conformational analysis, providing insights into its molecular interactions and stability (Mirosław et al., 2015).
Anticonvulsant Properties
Research into the anticonvulsant properties of 1,2,4-triazole-3-thiones, including derivatives of 5-(4-bromophenyl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has shown promising results. These compounds have been found to possess significant anticonvulsant properties, making them potential candidates for the development of new antiepileptic drugs. The efficacy of these compounds in preventing seizures has been demonstrated in various preclinical studies (Plech et al., 2014).
Antioxidant Activities
The antioxidant activities of 1,2,4-triazole-3-thione derivatives, including those related to 5-(4-bromophenyl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been explored. These studies focus on the compound's ability to scavenge free radicals and provide a basis for potential therapeutic applications in conditions associated with oxidative stress (Khan et al., 2010).
Cytotoxicity and Immunomodulatory Effects
Research has also been conducted on the cytotoxicity and immunomodulatory effects of 1,2,4-triazole-3-thione derivatives. These studies are vital in understanding the safety profile of these compounds and their potential effects on immune cells, which is crucial for their application in medical treatments (Mavrova et al., 2009).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-4-butyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3S/c1-2-3-8-16-11(14-15-12(16)17)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDJJAZQPWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)
![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723472.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723491.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B4723550.png)